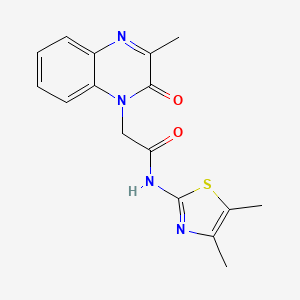
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a complex organic compound with a unique structure. Let’s break down its name:
N-(4,5-dimethyl-1,3-thiazol-2-yl): This part of the compound contains a thiazole ring with two methyl groups attached at positions 4 and 5.
2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide: Here, we have a quinoxaline ring system with a methyl group at position 3 and an acetyl group (acetamide) attached.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate starting materials, such as thiazole derivatives and quinoxaline precursors. The exact reaction conditions may vary, but typically involve heating the reactants in a suitable solvent under reflux.
Industrial Production:: While industrial-scale production methods are proprietary, pharmaceutical companies often employ efficient and scalable processes to synthesize N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the quinoxaline ring system could yield dihydroquinoxalines.
Substitution: Substitution reactions at various positions are possible, affecting the overall structure.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate catalysts.
Major Products:: The specific products depend on the reaction conditions and regioselectivity. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.
Scientific Research Applications
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide finds applications in:
Medicinal Chemistry: It may serve as a lead compound for drug development due to its unique structure.
Biological Studies: Researchers explore its interactions with enzymes, receptors, or cellular pathways.
Industry: It could be used in the synthesis of other compounds or as a building block.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., enzymes, receptors) or interfering with cellular processes. Further studies are needed to elucidate the precise pathways.
Properties
Molecular Formula |
C16H16N4O2S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide |
InChI |
InChI=1S/C16H16N4O2S/c1-9-11(3)23-16(18-9)19-14(21)8-20-13-7-5-4-6-12(13)17-10(2)15(20)22/h4-7H,8H2,1-3H3,(H,18,19,21) |
InChI Key |
CTANCORQXTWQEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1H-benzimidazol-2-yl)propyl]-1-(propan-2-yl)-1H-indole-3-carboxamide](/img/structure/B10988749.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-benzimidazol-5-yl)propanamide](/img/structure/B10988751.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B10988761.png)
![1,3-dimethyl-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10988768.png)

![methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate](/img/structure/B10988775.png)
![3-(3,4-dimethoxyphenyl)-3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}propanoic acid](/img/structure/B10988779.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10988793.png)
![N-(4-butoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B10988794.png)

![5-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B10988798.png)
![N-[3-oxo-3-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)propyl]-2-pyrazinecarboxamide](/img/structure/B10988799.png)
![2'-butyl-N-(4-chlorobenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10988800.png)
